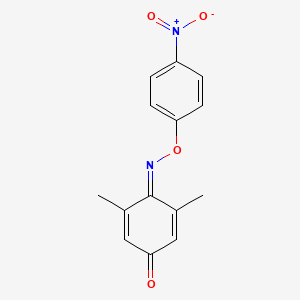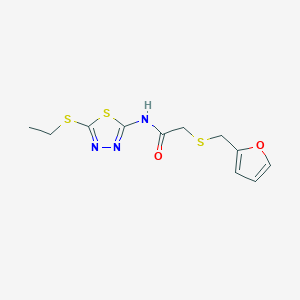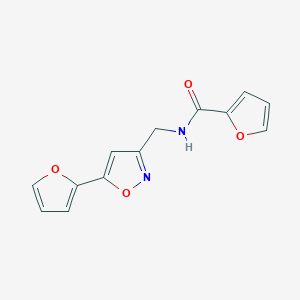
eIF4A3-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EIF4A3-IN-2 is a highly selective and noncompetitive eukaryotic initiation factor 4A-3 inhibitor with an IC50 of 110 nM . Eukaryotic initiation factor 4A-3 (EIF4A3) is a member of the DEAD-box protein family, which are putative RNA helicases . EIF4A3 is a nuclear matrix protein and a core component of the exon junction complex (EJC) .
Applications De Recherche Scientifique
Role in Nonsense-Mediated mRNA Decay
eIF4A3, a DEAD-box RNA helicase, plays a crucial role in RNA metabolism, including nonsense-mediated RNA decay (NMD). It functions as part of the exon junction complex (EJC). The discovery and characterization of eIF4A3-selective inhibitors like eIF4A3-IN-2 have been instrumental in understanding the role of eIF4A3 in NMD. Such inhibitors suppress NMD by targeting eIF4A3, demonstrating the protein's critical role in RNA homeostasis (Iwatani-Yoshihara et al., 2017).
Involvement in Oncogenesis
eIF4A3 has been implicated in various cancers, including glioblastoma, hepatocellular carcinoma, and ovarian cancer. It influences tumor growth by regulating the expression of proteins via its interaction with long non-coding RNAs. These studies highlight eIF4A3's potential as a diagnostic biomarker, therapeutic target, and prognosis indicator in oncology (Ye et al., 2021).
EIF4A3 in Cancer Gene Expression and Prognostics
EIF4A3 overexpression in various cancers correlates with poor survival rates. It also plays a role in apoptosis and the cell cycle, affecting tumor cell migration, invasion, and drug resistance. This makes EIF4A3 a significant marker for certain types of cancers (Lin et al., 2018).
Role in Ribosome Biogenesis and p53 Regulation
eIF4A3 is involved in ribosome biogenesis (RiBi) and the regulation of p53, a tumor suppressor protein. It influences cell cycle arrest and reprogrammed translation of cell cycle regulators. This function of eIF4A3 in RiBi and its correlation with clinical cancer specimens make it a target for cancer treatment (Kanellis et al., 2021).
Potential in Autophagy Regulation
EIF4A3, beyond its role in RNA splicing and decay, has been discovered as a negative regulator of autophagy. This function is crucial for understanding its role in metabolic signaling pathways and its relevance in various cancer types (Sakellariou & Frankel, 2021).
Influence on mRNA Recruitment to Ribosomes
eIF4A proteins, including eIF4A3, are central to the recruitment of ribosomes to mRNA. This process is a key step in translation initiation and is targeted for translational control. Understanding the specific functions and regulatory mechanisms of eIF4A3 in this process is crucial for insights into its broader roles in cellular function (Gingras et al., 1999).
Role in Stress Response and Translation Control
EIF4A3's involvement in the eukaryotic translation initiation factor 2 (eIF2) pathway demonstrates its role in managing cellular stress. This pathway influences global translation and initiates gene expression reconfiguration under stress conditions, where eIF4A3 plays a part (Wek et al., 2006).
Propriétés
IUPAC Name |
(4-bromophenyl)-[(2S)-4-(6-bromopyrazolo[1,5-a]pyridine-3-carbonyl)-2-(4-chlorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19Br2ClN4O2/c26-18-5-1-17(2-6-18)24(33)31-12-11-30(15-23(31)16-3-8-20(28)9-4-16)25(34)21-13-29-32-14-19(27)7-10-22(21)32/h1-10,13-14,23H,11-12,15H2/t23-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKAVTNXNVPCCN-HSZRJFAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1C(=O)C2=C3C=CC(=CN3N=C2)Br)C4=CC=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H](CN1C(=O)C2=C3C=CC(=CN3N=C2)Br)C4=CC=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19Br2ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
eIF4A3-IN-2 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Ethoxyphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2891233.png)


![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2891239.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3,4-difluorobenzamide](/img/structure/B2891241.png)

![8-(1H-benzimidazol-2-ylsulfanyl)-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B2891244.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B2891245.png)




![6-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-7H-purine](/img/structure/B2891253.png)
![N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide](/img/structure/B2891255.png)